molecular formula C12H12ClNO2 B13916707 4-(3-Chlorophenyl)-5-ethoxy-2-methyloxazole

4-(3-Chlorophenyl)-5-ethoxy-2-methyloxazole

Cat. No.: B13916707
M. Wt: 237.68 g/mol
InChI Key: CIZTZZXCEAOJEF-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-5-ethoxy-2-methyloxazole is a heterocyclic compound that features an oxazole ring substituted with a 3-chlorophenyl group, an ethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-5-ethoxy-2-methyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with ethyl 2-amino-3-oxobutanoate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-5-ethoxy-2-methyloxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives.

Scientific Research Applications

4-(3-Chlorophenyl)-5-ethoxy-2-methyloxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-5-ethoxy-2-methyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-5-ethoxy-2-methyloxazole
  • 4-(3-Chlorophenyl)-5-methoxy-2-methyloxazole
  • 4-(3-Chlorophenyl)-5-ethoxy-2-ethylthiazole

Uniqueness

4-(3-Chlorophenyl)-5-ethoxy-2-methyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

4-(3-chlorophenyl)-5-ethoxy-2-methyl-1,3-oxazole

InChI

InChI=1S/C12H12ClNO2/c1-3-15-12-11(14-8(2)16-12)9-5-4-6-10(13)7-9/h4-7H,3H2,1-2H3

InChI Key

CIZTZZXCEAOJEF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(O1)C)C2=CC(=CC=C2)Cl

Origin of Product

United States

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